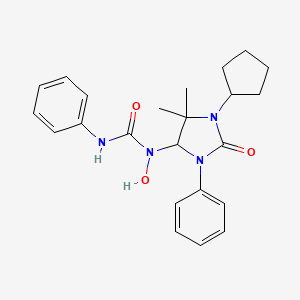
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3 and a molecular weight of 201.70 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,5,6-trimethylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity .
Análisis De Reacciones Químicas
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- 2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H16ClN3 |
|---|---|
Peso molecular |
201.70 g/mol |
Nombre IUPAC |
2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-6-7(2)11-9(4-5-10)12-8(6)3;/h4-5,10H2,1-3H3;1H |
Clave InChI |
UWSQYYPJBMGGII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1C)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)

![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)




